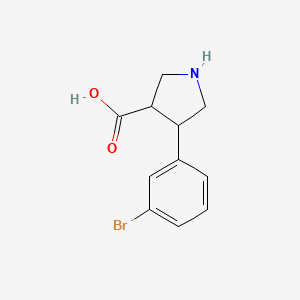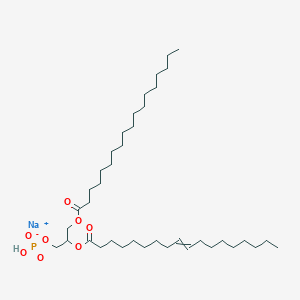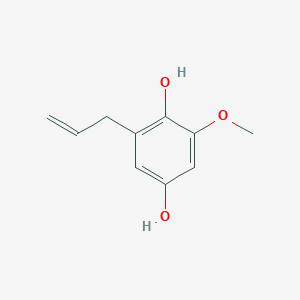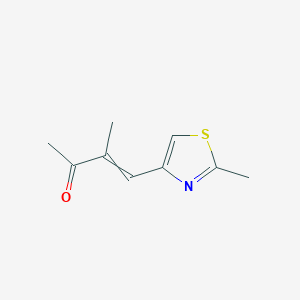![molecular formula C25H21F3N6O3S B13385526 (R)-N-[3-[5-(2-Cyclopropyl-5-pyrimidinyl)-7-azaindole-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide CAS No. 1393466-88-0](/img/structure/B13385526.png)
(R)-N-[3-[5-(2-Cyclopropyl-5-pyrimidinyl)-7-azaindole-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of PLX8394 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail. it is known that the compound is developed through a series of chemical reactions that ensure its specificity and potency as a BRAF inhibitor .
Analyse Chemischer Reaktionen
PLX8394 undergoes various chemical reactions, primarily focusing on its interaction with the BRAF protein. The compound selectively inhibits BRAF by disrupting BRAF-containing dimers, including BRAF homodimers and BRAF-CRAF heterodimers . This inhibition prevents the paradoxical activation of the MAPK pathway, which is a common issue with first-generation BRAF inhibitors . The major products formed from these reactions are the inhibited forms of the BRAF protein, leading to reduced tumor growth and proliferation .
Wissenschaftliche Forschungsanwendungen
PLX8394 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat cancers driven by BRAF mutations, including metastatic melanoma and colorectal cancer . The compound’s ability to inhibit ERK signaling without causing paradoxical activation makes it a valuable tool in cancer research and therapy . Additionally, PLX8394 is being investigated for its potential to treat other types of tumors with BRAF alterations, including central nervous system malignancies .
Wirkmechanismus
PLX8394 exerts its effects by selectively inhibiting mutated BRAF proteins. It disrupts the formation of BRAF-containing dimers, thereby preventing the activation of the ERK signaling pathway . This inhibition is achieved without inducing paradoxical activation, which is a significant advantage over first-generation BRAF inhibitors . The molecular targets of PLX8394 include both monomeric and dimeric forms of mutated BRAF, as well as BRAF fusions and splice variants .
Vergleich Mit ähnlichen Verbindungen
PLX8394 is unique compared to other BRAF inhibitors due to its ability to inhibit BRAF without causing paradoxical activation of the MAPK pathway . Similar compounds include vemurafenib, dabrafenib, and encorafenib, which are first-generation BRAF inhibitors . These compounds are effective in inhibiting BRAF V600 monomers but often lead to paradoxical activation and associated toxicities . In contrast, PLX8394, as a “paradox breaker,” provides a safer and more effective alternative for treating BRAF-mutated cancers .
Eigenschaften
CAS-Nummer |
1393466-88-0 |
|---|---|
Molekularformel |
C25H21F3N6O3S |
Molekulargewicht |
542.5 g/mol |
IUPAC-Name |
N-[3-[5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C25H21F3N6O3S/c26-16-5-6-34(12-16)38(36,37)33-20-4-3-19(27)21(22(20)28)23(35)18-11-32-25-17(18)7-14(8-31-25)15-9-29-24(30-10-15)13-1-2-13/h3-4,7-11,13,16,33H,1-2,5-6,12H2,(H,31,32) |
InChI-Schlüssel |
YYACLQUDUDXAPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC=C(C=N2)C3=CC4=C(NC=C4C(=O)C5=C(C=CC(=C5F)NS(=O)(=O)N6CCC(C6)F)F)N=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,7,12,16-Tetramethyl-15-[4-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)butan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B13385447.png)


![(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-2-butenamide](/img/structure/B13385465.png)
![2-Amino-3-[4-(2-methylphenyl)phenyl]propanoic acid](/img/structure/B13385467.png)

![5-tert-butyl-1'-methylspiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione;7-tert-butyl-1'-methylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrazino[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrido[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrimido[4,5-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione;5-tert-butylspiro[1,3-dihydroindene-2,7'-5H-pyrrolo[2,3-b]pyrazine]-6'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,5'-7H-pyrrolo[2,3-d]pyrimidine]-6'-one](/img/structure/B13385481.png)

![Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl-](/img/structure/B13385488.png)

![2-[6-(Cyclohexylmethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13385505.png)
![3,12-Dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13385517.png)
![1-(1-(4-(benzofuran-2-yl)pyrimidin-2-yl)piperidin-3-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13385525.png)
